molecular formula C15H18N2O2S B11068004 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one CAS No. 697237-88-0

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one

Cat. No.: B11068004
CAS No.: 697237-88-0
M. Wt: 290.4 g/mol
InChI Key: WFJMYZKQJREKIB-UHFFFAOYSA-N
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Description

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one is a synthetic organic compound with a complex structure It features a pyrimidinone core substituted with a thioether linkage and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylphenol, ethylene bromide, and 6-methylpyrimidin-4(1H)-one.

    Formation of 3,5-Dimethylphenoxyethyl Bromide: 3,5-Dimethylphenol reacts with ethylene bromide in the presence of a base like potassium carbonate to form 3,5-dimethylphenoxyethyl bromide.

    Thioether Formation: The bromide intermediate is then reacted with a thiol compound, such as thiourea, under basic conditions to form the thioether linkage.

    Cyclization: The resulting thioether is then cyclized with 6-methylpyrimidin-4(1H)-one under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the thioether linkage.

    Substitution: The phenoxy and thioether groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrimidinone derivatives.

    Substitution: Various substituted phenoxy or thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and pyrimidinone moieties could play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-1H-benzimidazole: This compound shares a similar thioether linkage and phenoxy group but has a benzimidazole core instead of a pyrimidinone.

    2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-4(3H)-quinazolinone: Similar structure with a quinazolinone core.

    2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-5-methylpyrimidin-4(1H)-one: Similar structure with a different substitution pattern on the pyrimidinone core.

Uniqueness

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

697237-88-0

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O2S/c1-10-6-11(2)8-13(7-10)19-4-5-20-15-16-12(3)9-14(18)17-15/h6-9H,4-5H2,1-3H3,(H,16,17,18)

InChI Key

WFJMYZKQJREKIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCSC2=NC(=CC(=O)N2)C)C

Origin of Product

United States

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